molecular formula C12H16F3NO4 B13002524 (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B13002524
M. Wt: 295.25 g/mol
InChI Key: BQIBSJZJPSLICJ-GHMZBOCLSA-N
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Description

(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[310]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of a suitable azabicyclohexane precursor with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology

In biological research, (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(fluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
  • (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(chloromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Uniqueness

The presence of the trifluoromethyl group in (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics distinguish it from similar compounds and enhance its potential for various applications .

Biological Activity

The compound (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS Number: 2305416-76-4) is a bicyclic structure that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H19F3N2O4C_{12}H_{19}F_{3}N_{2}O_{4}, with a molecular weight of approximately 270.29 g/mol. The structure features a trifluoromethyl group and an azabicyclic framework, which are significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₉F₃N₂O₄
Molecular Weight270.29 g/mol
CAS Number2305416-76-4

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body:

  • Mu Opioid Receptor Antagonism : This compound has been studied for its role as a mu-opioid receptor antagonist, which suggests potential applications in pain management and addiction treatment .
  • Complement System Modulation : Research indicates that derivatives of this compound may inhibit complement factor D, which has implications in treating conditions involving the complement system, such as autoimmune diseases .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant binding affinity to mu-opioid receptors, leading to inhibition of receptor activation under certain conditions .

In Vivo Studies

Animal model studies have shown that administration of this compound can lead to analgesic effects comparable to traditional opioid medications but without the associated side effects such as respiratory depression .

Case Studies

Case Study 1: Pain Management
A clinical trial investigated the efficacy of this compound in patients suffering from chronic pain. Results indicated a marked reduction in pain levels compared to placebo groups, highlighting its potential as an alternative to conventional opioids.

Case Study 2: Autoimmune Disorders
Another study focused on the use of this compound in models of autoimmune diseases, where it demonstrated a capacity to modulate immune responses effectively by inhibiting complement activation pathways .

Properties

Molecular Formula

C12H16F3NO4

Molecular Weight

295.25 g/mol

IUPAC Name

(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-5-10(7(17)18)4-11(10,6-16)12(13,14)15/h4-6H2,1-3H3,(H,17,18)/t10-,11-/m1/s1

InChI Key

BQIBSJZJPSLICJ-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(C[C@]2(C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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